LogP Differential: 3-Fold Higher Lipophilicity vs. Unsubstituted Parent and ~2.7-Fold vs. 3,5-Dimethyl Analog
The calculated LogP value for 2-(3,5-diethyl-4-propyl-1H-pyrazol-1-yl)ethanamine is 3.10 [1], compared with 1.16 for the 3,5-dimethyl analog (CAS 62821-88-9) and 0.54 for the unsubstituted parent 2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5) . This represents a 2.7-fold and 5.7-fold increase in LogP, respectively.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.10 |
| Comparator Or Baseline | 3,5-Dimethyl analog (CAS 62821-88-9): LogP = 1.16; Unsubstituted parent (CAS 101395-71-5): LogP = 0.54 |
| Quantified Difference | ΔLogP = +1.94 vs. 3,5-dimethyl analog; ΔLogP = +2.56 vs. unsubstituted parent |
| Conditions | Computed values (ALOGPS or equivalent); not experimentally determined. All values sourced from vendor/database entries. |
Why This Matters
A LogP difference exceeding 1.5 units predicts substantially different membrane partitioning behavior, which is decision-relevant when selecting building blocks for CNS-targeted libraries or for applications where passive permeability is rate-limiting.
- [1] Chemsrc. 1H-Pyrazole-1-ethanamine,3,5-diethyl-4-propyl-(9CI) [CAS 562815-86-5]. LogP = 3.10. Available at: https://m.chemsrc.com/baike/1607089.html View Source
